molecular formula C10H10BrNO2 B7939581 2-bromo-N-(oxetan-3-yl)benzamide

2-bromo-N-(oxetan-3-yl)benzamide

Cat. No.: B7939581
M. Wt: 256.10 g/mol
InChI Key: GYXUYVYKMBJTBC-UHFFFAOYSA-N
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Description

2-Bromo-N-(oxetan-3-yl)benzamide is a chemical compound with the molecular formula C10H10BrNO2 It is characterized by the presence of a bromine atom attached to a benzamide structure, which is further connected to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(oxetan-3-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with oxetan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while oxidation reactions can produce benzamide derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-Bromo-N-(oxetan-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(oxetan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxetane ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(3-oxetanyl)benzamide
  • 3-Bromo-N-(oxetan-3-yl)benzamide
  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

Uniqueness

2-Bromo-N-(oxetan-3-yl)benzamide is unique due to the presence of both a bromine atom and an oxetane ring within its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific synthetic and biological contexts.

Properties

IUPAC Name

2-bromo-N-(oxetan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-9-4-2-1-3-8(9)10(13)12-7-5-14-6-7/h1-4,7H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXUYVYKMBJTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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